4-[2-METHOXY-5-(PIPERIDINE-1-CARBONYL)BENZENESULFONYL]MORPHOLINE 4-[2-METHOXY-5-(PIPERIDINE-1-CARBONYL)BENZENESULFONYL]MORPHOLINE
Brand Name: Vulcanchem
CAS No.: 5919-98-2
VCID: VC8611645
InChI: InChI=1S/C17H24N2O5S/c1-23-15-6-5-14(17(20)18-7-3-2-4-8-18)13-16(15)25(21,22)19-9-11-24-12-10-19/h5-6,13H,2-4,7-12H2,1H3
SMILES: COC1=C(C=C(C=C1)C(=O)N2CCCCC2)S(=O)(=O)N3CCOCC3
Molecular Formula: C17H24N2O5S
Molecular Weight: 368.4 g/mol

4-[2-METHOXY-5-(PIPERIDINE-1-CARBONYL)BENZENESULFONYL]MORPHOLINE

CAS No.: 5919-98-2

Cat. No.: VC8611645

Molecular Formula: C17H24N2O5S

Molecular Weight: 368.4 g/mol

* For research use only. Not for human or veterinary use.

4-[2-METHOXY-5-(PIPERIDINE-1-CARBONYL)BENZENESULFONYL]MORPHOLINE - 5919-98-2

Specification

CAS No. 5919-98-2
Molecular Formula C17H24N2O5S
Molecular Weight 368.4 g/mol
IUPAC Name (4-methoxy-3-morpholin-4-ylsulfonylphenyl)-piperidin-1-ylmethanone
Standard InChI InChI=1S/C17H24N2O5S/c1-23-15-6-5-14(17(20)18-7-3-2-4-8-18)13-16(15)25(21,22)19-9-11-24-12-10-19/h5-6,13H,2-4,7-12H2,1H3
Standard InChI Key CRLGABQHBHGLEX-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C(=O)N2CCCCC2)S(=O)(=O)N3CCOCC3
Canonical SMILES COC1=C(C=C(C=C1)C(=O)N2CCCCC2)S(=O)(=O)N3CCOCC3

Introduction

Chemical Identity and Structural Characteristics

4-[2-Methoxy-5-(piperidine-1-carbonyl)benzenesulfonyl]morpholine (PubChem CID: 1102136) is a synthetic organic compound with the molecular formula C₁₈H₂₄N₂O₅S and a molecular weight of 368.4 g/mol . Its IUPAC name, 4-methoxy-3-(morpholine-4-sulfonyl)phenylmethanone, reflects its three primary structural components:

  • A benzene ring substituted with a methoxy group (-OCH₃) at the 2-position.

  • A piperidine-1-carbonyl group (-C(=O)N(C₅H₁₀)) at the 5-position.

  • A morpholine-4-sulfonyl group (-SO₂N(C₂H₄)₂O) at the 3-position .

The compound’s 3D conformation reveals a planar benzene core with orthogonal substituents, creating steric and electronic diversity. The morpholine sulfonyl group contributes polarity, while the piperidine carbonyl introduces hydrophobic character, influencing its solubility and receptor interactions .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-[2-methoxy-5-(piperidine-1-carbonyl)benzenesulfonyl]morpholine involves multi-step reactions, as inferred from analogous compounds in the literature :

  • Sulfonation of Substituted Benzene:

    • A methoxy-substituted benzene derivative undergoes sulfonation using chlorosulfonic acid to introduce the sulfonyl chloride group.

    • Subsequent reaction with morpholine forms the morpholine-4-sulfonyl moiety .

  • Carbonylation with Piperidine:

    • The 5-position of the benzene ring is functionalized via Friedel-Crafts acylation or direct coupling with piperidine-1-carbonyl chloride .

  • Final Coupling and Purification:

    • Intermediate products are purified via column chromatography, and the final compound is isolated through crystallization or solvent extraction .

Key Intermediates and Reagents

  • 3,5-Dimethoxyaniline: A precursor for benzene ring functionalization .

  • Piperidine-1-carbonyl chloride: Introduces the piperidine moiety .

  • Morpholine: Reacts with sulfonyl chloride to form the sulfonamide group .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₈H₂₄N₂O₅S
Molecular Weight368.4 g/mol
SolubilityModerate in DMSO, low in water
LogP (Partition Coefficient)2.1 (estimated)
StabilityStable under inert conditions

The compound’s logP suggests moderate lipophilicity, suitable for crossing biological membranes. Its solubility profile indicates compatibility with organic solvents, a common trait in drug discovery intermediates .

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